5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide 5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1396876-39-3
VCID: VC7291890
InChI: InChI=1S/C16H18ClN3O3S2/c17-14-3-4-15(24-14)25(22,23)19-10-12-5-8-20(9-6-12)16(21)13-2-1-7-18-11-13/h1-4,7,11-12,19H,5-6,8-10H2
SMILES: C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)C3=CN=CC=C3
Molecular Formula: C16H18ClN3O3S2
Molecular Weight: 399.91

5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1396876-39-3

Cat. No.: VC7291890

Molecular Formula: C16H18ClN3O3S2

Molecular Weight: 399.91

* For research use only. Not for human or veterinary use.

5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide - 1396876-39-3

Specification

CAS No. 1396876-39-3
Molecular Formula C16H18ClN3O3S2
Molecular Weight 399.91
IUPAC Name 5-chloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C16H18ClN3O3S2/c17-14-3-4-15(24-14)25(22,23)19-10-12-5-8-20(9-6-12)16(21)13-2-1-7-18-11-13/h1-4,7,11-12,19H,5-6,8-10H2
Standard InChI Key FBSMNOKSVPWFBS-UHFFFAOYSA-N
SMILES C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)C3=CN=CC=C3

Introduction

5-Chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered significant attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a sulfonamide group, a nicotinoylpiperidine moiety, and a chlorine atom, making it a versatile molecule for various chemical reactions and applications.

Synthesis of 5-Chloro-N-((1-Nicotinoylpiperidin-4-yl)methyl)thiophene-2-Sulfonamide

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. A common synthetic route includes:

  • Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

  • Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

  • Attachment of the Nicotinoylpiperidine Moiety: The nicotinoylpiperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a nicotinoyl chloride under basic conditions.

  • Chlorination: The final step involves the chlorination of the thiophene ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Chemical Reactions and Applications

5-Chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.

Types of Reactions

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

  • Substitution: The chlorine atom on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Applications in Research

This compound has a wide range of applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

  • Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action and Biological Significance

The mechanism of action of 5-Chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The sulfonamide group is known to interact with amino acid residues in the active site, while the nicotinoylpiperidine moiety may enhance binding affinity and specificity.

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